molecular formula C15H15Cl2N3 B3078197 3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride CAS No. 1049791-81-2

3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride

Cat. No.: B3078197
CAS No.: 1049791-81-2
M. Wt: 308.2 g/mol
InChI Key: FWOLBQAWTDXCBO-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride is a substituted indole derivative with a 2-aminoethyl group at position 3, a chlorine atom at position 5, and a pyridin-3-yl substituent at position 2 of the indole core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. This compound shares structural motifs with bioactive molecules targeting neurological and enzymatic pathways, such as serotonin receptor ligands and cytochrome P450 (CYP) inhibitors .

Properties

IUPAC Name

2-(5-chloro-2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3.ClH/c16-11-3-4-14-13(8-11)12(5-6-17)15(19-14)10-2-1-7-18-9-10;/h1-4,7-9,19H,5-6,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOLBQAWTDXCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-pyridinecarboxaldehyde with 2-(1H-indol-3-yl)ethanamine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to modify the indole or pyridine rings.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of reduced indole or pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a neurotransmitter analog due to its structural similarity to serotonin and tryptamine.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound is believed to act on serotonin receptors, similar to tryptamine and serotonin. It may also interact with other neurotransmitter receptors, influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but its structural features suggest a role in modulating neurotransmitter activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Halogen-Substituted Indole Derivatives

  • 5-Chloro Substitution: The chlorine at position 5 distinguishes it from non-halogenated analogs like 5-methyltryptamine hydrochloride (3-(2-aminoethyl)-5-methylindole hydrochloride), where a methyl group replaces chlorine.
  • Pyridinyl vs. Benzyl/Imidazole Groups : Unlike compounds such as 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-chloro-1H-indole (, compound 76), which features an imidazole ring, the pyridin-3-yl group in the target compound introduces a nitrogen-rich aromatic system, influencing hydrogen bonding and π-π stacking interactions .
  • Tetrahydropyridine Analogs : 5-Chloro-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole hydrochloride () shares the 5-chloroindole core but replaces the pyridin-3-yl group with a tetrahydropyridine moiety. This structural difference affects conformational flexibility and bioavailability .

Aminoethyl-Substituted Indoles

  • 5-Methoxy- and 5-Bromo Derivatives: 3-(2-Aminoethyl)-5-methoxyindole hydrochloride (5-methoxytryptamine) and 3-(2-Aminoethyl)-5-bromoindole hydrochloride () demonstrate how electron-donating (methoxy) or bulky (bromo) substituents modulate pharmacological activity compared to the electron-withdrawing chlorine in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~325.2* Not Reported 5-Cl, 2-pyridin-3-yl
5-Methyltryptamine HCl () 358.44 (free base basis) ~195 5-CH₃
5-Chloro-3-(propyl-dihydropyridinyl) () 311.25 Not Reported 5-Cl, tetrahydropyridine
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-chloro-1H-indole () ~391.8* Not Reported 5-Cl, imidazole linkage

*Calculated based on structural formula.

The chlorine atom increases molecular weight and polarity compared to methyl-substituted analogs.

Biological Activity

3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and other pharmacological properties based on diverse research findings.

  • Molecular Formula: C11H14ClN2
  • Molecular Weight: 245.148 g/mol
  • IUPAC Name: this compound

Antibacterial Activity

Research has demonstrated that various indole derivatives exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • A study indicated that related indole compounds showed MIC (Minimum Inhibitory Concentration) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus species, suggesting strong antibacterial potential .
Bacterial StrainMIC (mg/mL)
E. coli0.0048
Bacillus mycoides0.0048
Staphylococcus aureus0.0098

Antifungal Activity

The compound also exhibits antifungal activity, particularly against Candida albicans and Fusarium oxysporum.

Key Findings:

  • The antifungal activity was reported with MIC values ranging from 16.69 to 78.23 µM against C. albicans, indicating moderate efficacy .
Fungal StrainMIC (µM)
C. albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The biological activity of this compound can be attributed to its structural features, particularly the presence of the chloro group and the indole moiety, which are known to enhance interaction with bacterial and fungal cell membranes, leading to cell death.

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications in the indole structure can significantly influence biological activity:

  • Substituents at the 5-position (like chlorine) enhance antibacterial potency.
  • The aminoethyl side chain contributes to increased solubility and bioavailability.

Case Studies

  • Antimicrobial Screening : A comprehensive study screened multiple indole derivatives, including our compound, revealing that halogenated derivatives consistently exhibited superior antimicrobial properties compared to their non-halogenated counterparts .
  • In Vivo Studies : In vivo assessments have shown that compounds with similar structures can reduce bacterial load in infected models, supporting the potential therapeutic applications of this class of compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis involving indole functionalization and pyridine coupling is typical. For example, describes a similar indole derivative synthesis using CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF. Adapting this, the target compound could be synthesized via:

  • Step 1 : Chlorination at the 5-position of the indole core using POCl₃ or NCS.
  • Step 2 : Aminoethylation via nucleophilic substitution or reductive amination.
  • Step 3 : Pyridine coupling via Suzuki-Miyaura cross-coupling (if halogenated precursors are used).
  • Optimization : Monitor reaction progress via TLC () and adjust solvent polarity (e.g., PEG-400 for solubility) or catalyst loading to improve yield .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical workflow :

  • 1H/13C NMR : Assign peaks for the indole NH (~10 ppm), pyridine protons (7–9 ppm), and aminoethyl group (2.5–3.5 ppm) ().
  • HPLC : Use ≥98% purity thresholds with C18 columns and acetonitrile/water gradients ( ).
  • Mass spectrometry (FAB-HRMS or ESI-MS) : Confirm molecular ion [M+H]+ and isotopic Cl pattern ().
  • Elemental analysis : Validate C, H, N, Cl content within ±0.4% theoretical values .

Q. What solvent systems are suitable for solubility and stability studies?

  • Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 4–7.4). notes similar indole derivatives require polar aprotic solvents due to aromatic stacking.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage to inert atmospheres if decomposition occurs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity or reactivity?

  • Methods :

  • Docking studies : Use MOE () or AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors, given the tryptamine-like structure).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing redox behavior) ().
  • MD simulations : Assess stability in lipid bilayers or protein binding pockets .

Q. How to resolve contradictions in biological activity data across studies?

  • Case example : If one study reports agonism at a receptor and another antagonism:

  • Re-evaluate assay conditions : Differences in cell lines (HEK293 vs. CHO), ligand concentrations, or endpoint measurements (cAMP vs. Ca²⁺ flux) may explain discrepancies.
  • Probe stereochemistry : Ensure enantiomeric purity ( notes stereochemical variants like A-674563 hydrochloride).
  • Validate target engagement : Use radioligand binding assays (Kd/IC₅₀ comparisons) .

Q. What catalytic systems improve yield in large-scale synthesis?

  • Options :

  • Heterogeneous catalysts : Pd/C for cross-coupling (reusable, reduces metal contamination).
  • Flow chemistry : Continuous reactors for exothermic steps (e.g., chlorination) to enhance control ().
  • Microwave-assisted synthesis : Reduce reaction time for steps like cyclization () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride
Reactant of Route 2
3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride

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